molecular formula C14H8ClF2N5O B12626978 N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide

N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12626978
M. Wt: 335.69 g/mol
InChI Key: BAEIERBUUIICBN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound characterized by the presence of chloro, fluoro, and tetrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Halogenation: Introduction of chloro and fluoro substituents.

    Tetrazole Formation: Cyclization to form the tetrazole ring.

    Amidation: Formation of the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The tetrazole ring can undergo redox reactions under specific conditions.

    Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the tetrazole ring.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance binding affinity to target proteins, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)propanoic acid
  • 4-[5-(3-chloro-4-fluorophenyl)-1H-tetrazol-1-yl]-1-butanamine

Uniqueness

N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the tetrazole ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H8ClF2N5O

Molecular Weight

335.69 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H8ClF2N5O/c15-11-6-9(2-4-12(11)17)19-14(23)10-3-1-8(16)5-13(10)22-7-18-20-21-22/h1-7H,(H,19,23)

InChI Key

BAEIERBUUIICBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3)Cl)F

Origin of Product

United States

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